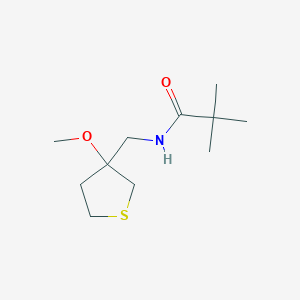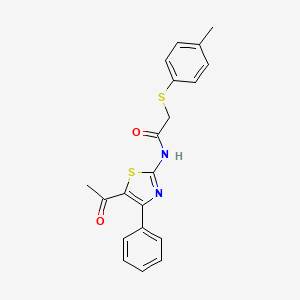
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide, also known as PTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine and agriculture. PTAA is a thiazole derivative that has shown promising results in scientific research, particularly in the area of drug discovery.
科学的研究の応用
Synthesis and Anticancer Activity
Research has explored the synthesis of thiazole derivatives, including compounds structurally related to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide, for their anticancer activity. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and showed selective cytotoxicity against human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been investigated. Novel sulphonamide derivatives, including those related to the specified chemical compound, demonstrated good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Fahim & Ismael, 2019).
Cholinesterase Inhibition
Some studies focused on synthesizing thiazole derivatives to investigate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Certain N-aryl derivatives of thiazole acetamides exhibited moderate to good activities against these enzymes, suggesting their potential in treating conditions like Alzheimer's disease (Riaz et al., 2020).
Synthesis and Biological Interest
Another area of research has involved the synthesis of thiazole compounds containing the mercapto group. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results, thus indicating their potential in developing new antibacterial and antifungal therapies (Mahajan et al., 2008).
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-13-8-10-16(11-9-13)25-12-17(24)21-20-22-18(19(26-20)14(2)23)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOROCJCBSQQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(p-tolylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2985145.png)
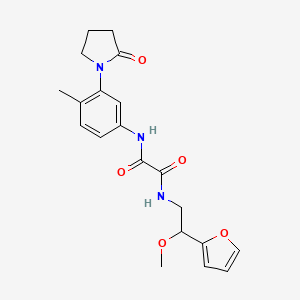
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2985149.png)
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2985152.png)
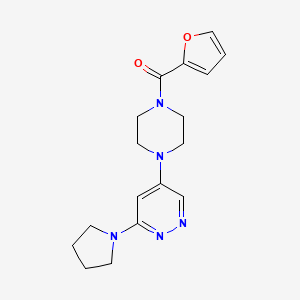
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)
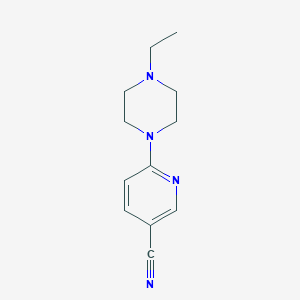

![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)
